molecular formula C9H7ClO2S B3048577 7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione CAS No. 17514-69-1

7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione

Cat. No.: B3048577
CAS No.: 17514-69-1
M. Wt: 214.67
InChI Key: RVXUOIAUUUPODW-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione is a chemical compound with the molecular formula C9H7ClO2S It is a derivative of benzothiophene, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione typically involves the chlorination of 3-methylbenzothiophene followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione
  • 3-Methylbenzothiophene
  • 7-Chlorobenzothiophene

Uniqueness

7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

7-chloro-3-methyl-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S/c1-6-5-13(11,12)9-7(6)3-2-4-8(9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXUOIAUUUPODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)C2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227159
Record name Benzo[b]thiophene, 7-chloro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17514-69-1
Record name Benzo[b]thiophene, 7-chloro-3-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17514-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene, 7-chloro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 2
7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 3
7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 4
7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 5
7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 6
7-Chloro-3-methyl-1lambda6-benzothiophene-1,1-dione

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